Methyl 4-methoxy-1H-indazole-6-carboxylate Methyl 4-methoxy-1H-indazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 885521-13-1
VCID: VC3816899
InChI: InChI=1S/C10H10N2O3/c1-14-9-4-6(10(13)15-2)3-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12)
SMILES: COC1=CC(=CC2=C1C=NN2)C(=O)OC
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2 g/mol

Methyl 4-methoxy-1H-indazole-6-carboxylate

CAS No.: 885521-13-1

Cat. No.: VC3816899

Molecular Formula: C10H10N2O3

Molecular Weight: 206.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-methoxy-1H-indazole-6-carboxylate - 885521-13-1

Specification

CAS No. 885521-13-1
Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
IUPAC Name methyl 4-methoxy-1H-indazole-6-carboxylate
Standard InChI InChI=1S/C10H10N2O3/c1-14-9-4-6(10(13)15-2)3-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12)
Standard InChI Key WWTOCSIETVUARU-UHFFFAOYSA-N
SMILES COC1=CC(=CC2=C1C=NN2)C(=O)OC
Canonical SMILES COC1=CC(=CC2=C1C=NN2)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 4-methoxy-1H-indazole-6-carboxylate is defined by the following molecular attributes:

PropertyValue
IUPAC Namemethyl 4-methoxy-1H-indazole-6-carboxylate
CAS Number885521-13-1
Molecular FormulaC₁₀H₁₀N₂O₃
Molecular Weight206.20 g/mol
Canonical SMILESCOC1=CC(=CC2=C1C=NN2)C(=O)OC
InChIInChI=1S/C10H10N2O3/c1-14-9-4-6(10(13)15-2)3-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12)
InChI KeyWWTOCSIETVUARU-UHFFFAOYSA-N
LogP1.358

The compound’s structure integrates a planar indazole core with electron-donating (methoxy) and electron-withdrawing (carboxylate) groups, creating a polarized system that influences its reactivity and solubility .

Synthesis and Production Methods

Annulation-Based Synthesis

A patent (US20220235010A1) describes a scalable synthesis route for 1-methyl-1H-indazole-6-carboxylic acid, which shares structural similarities with the target compound . Although the patent focuses on a 1-methyl derivative, its methodology offers insights into indazole ring formation:

  • Annulation Reaction:

    • Reactants: 2-Fluoro-4-bromobenzaldehyde and methylhydrazine.

    • Conditions: Solvent system (e.g., dimethylformamide or toluene) at 80–120°C for 6–12 hours.

    • Outcome: Forms 6-bromo-1-methylindazole with 85% yield.

  • Carboxylation and Esterification:

    • Methyl Formate Reaction: Introduces the carboxylate group via carbonylation.

    • Hydrolysis and Esterification: Converts intermediates to the final ester form.

For methyl 4-methoxy-1H-indazole-6-carboxylate, analogous steps could involve:

  • Substituent-specific protection/deprotection strategies to install the 4-methoxy group.

  • Palladium-catalyzed cross-coupling for carboxylate introduction.

Industrial Scalability Considerations

Key parameters for large-scale production include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

  • Catalyst Optimization: Ligand-assisted catalysis improves regioselectivity.

  • Yield and Purity: Chromatography-free purification methods (e.g., crystallization) reduce costs .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar organic solvents (e.g., methanol, DMSO) due to ester and methoxy groups. Limited aqueous solubility (LogP = 1.358) .

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

Reaction TypeReagents/ConditionsExpected Product
Ester HydrolysisNaOH/H₂O, reflux4-Methoxy-1H-indazole-6-carboxylic acid
Methoxy DemethylationBBr₃, CH₂Cl₂, -78°C4-Hydroxy-1H-indazole-6-carboxylate
N-AlkylationAlkyl halides, K₂CO₃, DMFN-substituted indazole derivatives

Electrophilic Substitution

The electron-rich indazole ring undergoes electrophilic substitution at the 5-position (para to methoxy group), enabling halogenation or nitration.

Challenges and Future Perspectives

  • Synthetic Challenges: Regioselective functionalization at the 6-position requires advanced catalytic systems.

  • Biological Data Gap: In vitro/in vivo studies are needed to validate hypothesized activities.

  • Sustainability: Developing green synthesis routes (e.g., photocatalytic methods) remains critical.

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